

Experimental Models for Studying 3-Methyladipic Acid Metabolism: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Methyladipic acid

Cat. No.: B11946464

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Introduction

3-Methyladipic acid is a dicarboxylic acid that serves as a metabolite in the omega-oxidation pathway of phytanic acid, a branched-chain fatty acid. Under normal physiological conditions, phytanic acid is primarily metabolized through alpha-oxidation in peroxisomes. However, in certain metabolic disorders, such as Adult Refsum Disease (ARD), a deficiency in the alpha-oxidation pathway leads to the accumulation of phytanic acid and a compensatory increase in its metabolism via the omega-oxidation pathway, resulting in elevated levels of **3-methyladipic acid** in biological fluids.[1] This document provides detailed application notes and protocols for experimental models used to study the metabolism of **3-methyladipic acid**, with a focus on the broader context of phytanic acid oxidation.

In Vitro Models

Human Skin Fibroblasts

Patient-derived human skin fibroblasts are a valuable in vitro model for studying inherited metabolic disorders, including those affecting phytanic acid metabolism.[2][3] Fibroblasts from individuals with Refsum disease exhibit the enzymatic defects associated with the disorder, making them an excellent system to investigate the upregulation of the omega-oxidation pathway and the production of **3-methyladipic acid**.

Application Note: Cultured fibroblasts from Refsum disease patients can be treated with phytanic acid to induce the omega-oxidation pathway. Subsequent analysis of the cell culture medium and cell lysates can provide insights into the metabolic flux and the accumulation of downstream metabolites like **3-methyladipic acid**. These cells can also be used for gene expression and protein analysis to study the regulation of enzymes involved in this pathway.

In Vivo Models

Genetically Engineered Mouse Models

Genetically engineered mouse models, particularly knockout (KO) models for genes involved in phytanic acid alpha-oxidation (e.g., *Phyh*), are powerful tools to study the in vivo consequences of deficient phytanic acid metabolism and the role of the compensatory omega-oxidation pathway. While a specific knockout mouse model for the AUH gene (encoding 3-methylglutaconyl-CoA hydratase, involved in a related pathway) is not extensively described in the context of **3-methyladipic acid** metabolism, a similar strategy could be employed to investigate its potential role.

Application Note: A *Phyh* knockout mouse model recapitulates the biochemical features of Refsum disease, including the accumulation of phytanic acid.[4] These animals can be used to study the long-term pathological effects of phytanic acid accumulation and to test the efficacy of therapeutic interventions aimed at enhancing the omega-oxidation pathway. Analysis of urine and plasma from these mice will show elevated levels of **3-methyladipic acid**.

In Silico Models

Metabolic Flux Analysis

Computational models of metabolic pathways provide a systems-level understanding of cellular metabolism. Genome-scale metabolic models can be used to simulate the metabolic flux through different pathways under normal and diseased conditions.

Application Note: A fibroblast-specific genome-scale metabolic model can be used to simulate the metabolism of phytanic acid in both healthy and Refsum disease states.[5] By simulating the knockout of the *PHYH* gene, the model can predict the increased flux through the omega-oxidation pathway and the resulting production of **3-methyladipic acid**. This approach can help identify potential targets for therapeutic intervention.

Quantitative Data

The following tables summarize quantitative data related to **3-methyladipic acid** and phytanic acid metabolism in the context of Refsum disease.

Table 1: **3-Methyladipic Acid** and Phytanic Acid Levels in Refsum Disease Patients

Parameter	Patient Group	Value	Reference
Urinary 3-Methyladipic Acid Excretion	Refsum Disease	Increased concentrations	[1]
Capacity of ω -oxidation pathway	Refsum Disease	6.9 (2.8-19.4) mg PA/day	[6][7]
Plasma Phytanic Acid	Refsum Disease	10-50 mg/dL	[8]
Normal Plasma Phytanic Acid	Control	≤ 0.2 mg/dL	[8]

Table 2: Enzyme Kinetic Parameters for Phytanic Acid ω -Hydroxylation

Enzyme	Substrate	KM (μ M)	Vmax (min ⁻¹)	Reference
CYP4F2	Arachidonic Acid	24	7.4	[9]
CYP4A11	Arachidonic Acid	228	49.1	[9]

Note: Kinetic parameters for phytanic acid as a substrate for these specific enzymes are not readily available in the searched literature. The data for arachidonic acid, another fatty acid substrate, is provided as a reference.

Experimental Protocols

Protocol 1: In Vitro Induction of Phytanic Acid Omega-Oxidation in Human Fibroblasts

Objective: To induce the omega-oxidation of phytanic acid in cultured human fibroblasts from Refsum disease patients and control subjects.

Materials:

- Human skin fibroblasts (from Refsum patient and healthy control)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phytanic acid
- Bovine Serum Albumin (BSA)
- Phosphate Buffered Saline (PBS)
- 6-well cell culture plates

Procedure:

- Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 6-well plates and allow them to reach 80-90% confluency.
- Prepare a stock solution of phytanic acid complexed to BSA.
- Wash the cells twice with PBS.
- Treat the cells with fresh culture medium containing phytanic acid-BSA complex at a final concentration of 100 µM. Use medium with BSA alone as a control.
- Incubate the cells for 48-72 hours.
- After incubation, collect the cell culture medium for analysis of extracellular metabolites.
- Wash the cells with PBS, and then lyse the cells for protein and gene expression analysis.

Protocol 2: Quantification of 3-Methyladipic Acid in Urine by GC-MS

Objective: To quantify the concentration of **3-methyladipic acid** in urine samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

- Urine sample
- Internal standard (e.g., deuterated **3-methyladipic acid**)
- Hydroxylamine hydrochloride
- Saturated NaCl solution
- Diethyl ether
- Anhydrous sodium sulfate
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
- GC-MS system with a suitable capillary column

Procedure:

- To 1 mL of urine, add a known amount of the internal standard.
- Add 0.5 mL of 50% hydroxylamine hydrochloride and incubate at 60°C for 30 minutes to form oximes of keto acids.
- Acidify the sample to pH 1-2 with HCl.
- Add saturated NaCl solution to the sample.
- Extract the organic acids with two portions of 5 mL diethyl ether.
- Combine the ether extracts and dry over anhydrous sodium sulfate.

- Evaporate the solvent to dryness under a stream of nitrogen.
- Derivatize the residue by adding 100 μ L of BSTFA with 1% TMCS and heating at 60°C for 30 minutes.
- Inject 1 μ L of the derivatized sample into the GC-MS.
- Analyze the sample in full scan or selected ion monitoring (SIM) mode to identify and quantify **3-methyladipic acid** based on its retention time and mass spectrum, using the internal standard for calibration.

Protocol 3: Western Blot Analysis of AUH Protein Expression

Objective: To determine the expression level of AUH (3-methylglutaconyl-CoA hydratase) protein in cell lysates.

Materials:

- Cell lysate
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against AUH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Prepare cell lysates and determine protein concentration.
- Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-AUH antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities to quantify AUH protein expression relative to a loading control.

Protocol 4: RT-qPCR Analysis of AUH Gene Expression

Objective: To quantify the relative expression of the AUH gene in cultured cells.

Materials:

- Cultured cells
- RNA extraction kit
- DNase I
- Reverse transcription kit

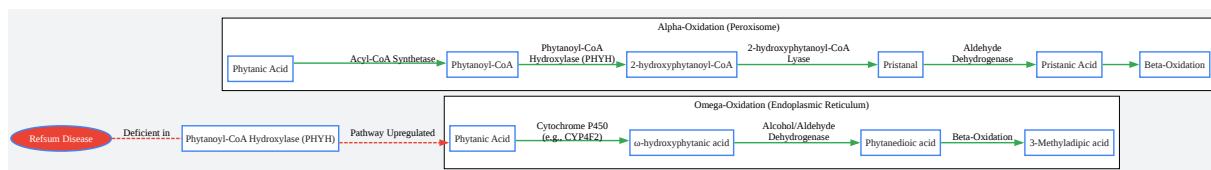
- qPCR master mix with SYBR Green
- Primers for AUH and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Procedure:

- Harvest cells and extract total RNA using a commercial kit.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize cDNA from the RNA using a reverse transcription kit.
- Set up the qPCR reactions in triplicate for each sample and gene (AUH and reference gene), including no-template controls.
- Perform the qPCR reaction using a real-time PCR instrument.
- Analyze the data using the $\Delta\Delta C_t$ method to calculate the relative expression of the AUH gene, normalized to the expression of the reference gene.

Mandatory Visualizations

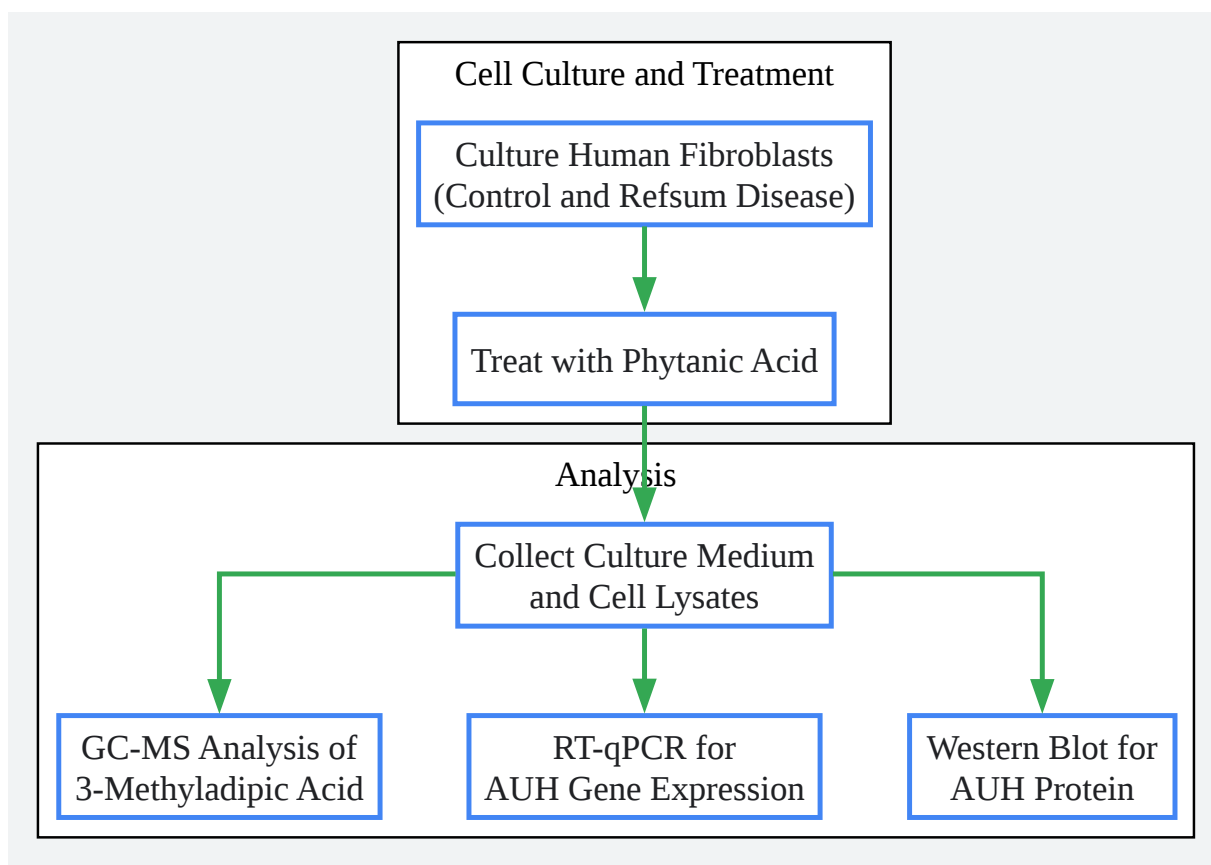
Phytanic Acid Metabolism Pathways



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Caption: Overview of Phytanic Acid Metabolism Pathways.

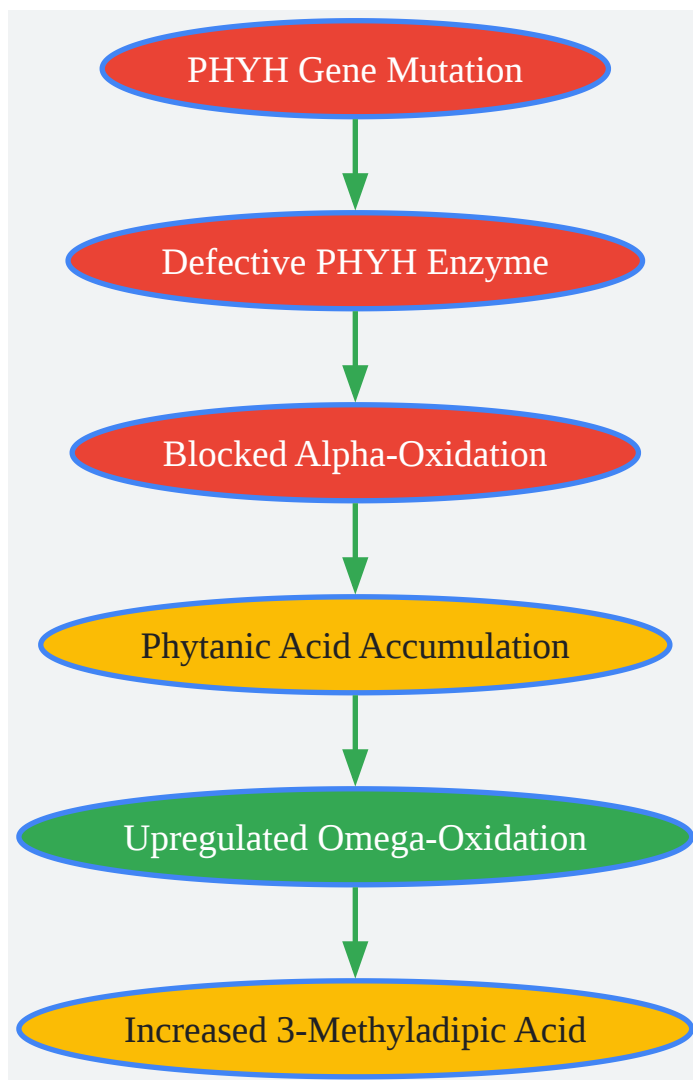
Experimental Workflow for In Vitro Studies



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Caption: Workflow for In Vitro Analysis of **3-Methyladipic Acid** Metabolism.

Logical Relationship in Refsum Disease



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Caption: Pathophysiological Cascade in Adult Refsum Disease.

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